molecular formula C11H7F3O2 B385875 6-methyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 579-00-0

6-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B385875
CAS RN: 579-00-0
M. Wt: 228.17g/mol
InChI Key: WYMTYLOCOXMWIO-UHFFFAOYSA-N
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Description

6-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Methyl-2-trifluoromethylchroman-4-ones : A method involving N-Benzyl-2-trifluoroimethyl-4H-chromen-4-imines and malonic acid has been developed to synthesize 2-trifluoromethyl-2-methylchroman-4-ones. This approach yields fluorinated analogues of natural compounds like lactarochromal and the corresponding acid (Sosnovskikh & Usachev, 2002).

  • Efficient Synthesis Approach : An efficient strategy for synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed. This method employs AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ, under mild conditions (Xiang & Yang, 2014).

  • Regioselective Nucleophilic Perfluoroalkylation : A regioselective process involving 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes has been used to produce 2,2-bis(polyfluoroalkyl)chroman-4-ones. This method also leads to the synthesis of fluorinated analogs of natural compounds (Sosnovskikh et al., 2003).

Pharmaceutical and Biological Applications

  • Antitumor Activity of Chromone Derivatives : A study on chromone derivatives has revealed their significant antitumor activity. These compounds, including variations of 4H-chromen-4-one, have been compared with standards like 5-fluorouracil and azathioprine, showing higher effectiveness (Mary et al., 2021).

  • Novel Anticancer Agents : A series of novel chromone ring-bearing compounds, such as 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles, have been synthesized and evaluated for their in vitro anticancer activity. Some of these compounds exhibited excellent anticancer activity against various cancer cell lines (Ali et al., 2021).

  • Fluorescence Probes for Metal Detection : Chromone derivatives have been investigated as potential fluorescence probes. Their ability to display fluorescence enhancement in the presence of metals makes them suitable for applications in spectrofluorometry in various scientific fields (Gülcan et al., 2022).

properties

IUPAC Name

6-methyl-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMTYLOCOXMWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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